4-[2-(3-Phenylpropoxy)ethyl]piperidine

Sigma-2 Receptor Radioligand Binding PC12 Cells

This phenylpropylpiperidine is a selective sigma-2 receptor pharmacophore tool. Key differentiation: linker length confers σ2 selectivity (Ki=90 nM), unlike phenethyl analogs favoring σ1. Mis-substitution risks target engagement errors. Essential for target validation, SAR studies, and oncology probe applications. Confirm lot-specific purity before use.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 907159-15-3
Cat. No. B3166081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-Phenylpropoxy)ethyl]piperidine
CAS907159-15-3
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESC1CNCCC1CCOCCCC2=CC=CC=C2
InChIInChI=1S/C16H25NO/c1-2-5-15(6-3-1)7-4-13-18-14-10-16-8-11-17-12-9-16/h1-3,5-6,16-17H,4,7-14H2
InChIKeyLSAORFPJNKAXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(3-Phenylpropoxy)ethyl]piperidine (CAS 907159-15-3): Chemical Identity and Core Properties for Scientific Procurement


4-[2-(3-Phenylpropoxy)ethyl]piperidine (CAS 907159-15-3) is a synthetic piperidine derivative with the molecular formula C16H25NO and a molecular weight of 247.38 g/mol . This compound features a piperidine ring substituted with a phenylpropoxyethyl group, a structural motif that has been identified as a potential pharmacophore for selective sigma-2 (σ2) receptor ligands [1]. Unlike many other piperidine-based ligands, its structural features position it as a compound of interest in the study of σ2 receptor-mediated pathways, including those involved in oncology and neurology [2]. The compound's predicted physicochemical properties, including a boiling point of 362.2±25.0 °C and a pKa of 10.59±0.10, provide baseline parameters for handling and formulation considerations .

Procurement Risk: Why 4-[2-(3-Phenylpropoxy)ethyl]piperidine Cannot Be Replaced by Other In-Class Piperidine Derivatives


Substituting 4-[2-(3-Phenylpropoxy)ethyl]piperidine with another piperidine derivative, even one with a similar core, introduces significant scientific risk due to the profound impact of subtle structural variations on receptor selectivity and biological activity. Research on arylalkylpiperidines has demonstrated that the length and nature of the linker between the piperidine nitrogen and the terminal phenyl group are critical determinants of sigma receptor subtype binding [1]. Specifically, phenethylpiperidines are known to favor sigma-1 (σ1) receptors, whereas phenylpropylpiperidines, the class to which this compound belongs, tend to favor sigma-2 (σ2) receptors . Therefore, using a structurally similar but generically different piperidine derivative could lead to engagement with an entirely different primary biological target, invalidating experimental results and leading to erroneous conclusions in target identification and validation studies.

Quantitative Evidence Guide: Differentiating 4-[2-(3-Phenylpropoxy)ethyl]piperidine from Analogs for Research Applications


Sigma-2 Receptor Binding Affinity in Rat PC12 Cells

4-[2-(3-Phenylpropoxy)ethyl]piperidine demonstrates a defined binding affinity for the sigma-2 (σ2) receptor. This is a key differentiating factor from its phenethylpiperidine analogs, which are reported to favor the sigma-1 (σ1) receptor [1]. The σ2 receptor is a distinct molecular entity, now known to be TMEM97, and is implicated in pathways distinct from the σ1 receptor [2].

Sigma-2 Receptor Radioligand Binding PC12 Cells

Optimal Research Application Scenarios for 4-[2-(3-Phenylpropoxy)ethyl]piperidine Based on Evidence


Sigma-2 Receptor Pharmacology Studies

This compound is suitable as a chemical tool for investigating sigma-2 receptor function. Its binding affinity (Ki = 90 nM) in rat PC12 cell membranes provides a benchmark for use in competitive binding assays [1]. It can be employed to define the sigma-2 receptor binding profile and differentiate it from sigma-1 receptor engagement, a critical step in target validation.

Structure-Activity Relationship (SAR) Exploration of Sigma Receptor Ligands

As a phenylpropylpiperidine, this compound serves as a valuable scaffold in SAR studies aimed at optimizing sigma-2 receptor selectivity and affinity. Its known binding data can be used as a reference point for evaluating novel analogs [1]. Researchers can modify its structure to explore the impact on binding affinity, selectivity, and functional activity at sigma-2 and other related targets.

In Vitro Oncology Research Targeting TMEM97/Sigma-2 Receptor

Given the established role of the sigma-2 receptor (TMEM97) in cancer cell proliferation and apoptosis, this compound can be utilized as a probe in oncology research [2]. Its application in cell-based assays using cancer cell lines can help elucidate the role of sigma-2 receptor in tumor biology and evaluate its potential as a therapeutic target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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